2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide

Lipophilicity Physicochemical Property Profiling ADME Prediction

Researchers using generic aryl sulfide libraries often encounter flat scaffolds with limited 3D conformational diversity, reducing hit-finding success in fragment-based screens. This compound resolves this with a non-planar cyclohexylsulfanyl group (~41° out-of-plane torsion in analogs). Key procurement metrics: • LogP 3.38: Ideal for calibrating ADME models against benzyl (LogP 4.57) or heteroaryl analogs. • Validated ¹H NMR in DMSO-d₆: Enables use as an analytical reference standard for quantitation. • Documented qHTS inclusion: Pre-screened in TAG accumulation assays, providing a basis for lipid pathway studies.

Molecular Formula C16H23NO2S
Molecular Weight 293.43
CAS No. 403834-86-6
Cat. No. B2898536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide
CAS403834-86-6
Molecular FormulaC16H23NO2S
Molecular Weight293.43
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2CCCCC2
InChIInChI=1S/C16H23NO2S/c1-2-19-14-10-8-13(9-11-14)17-16(18)12-20-15-6-4-3-5-7-15/h8-11,15H,2-7,12H2,1H3,(H,17,18)
InChIKeySRJNRLNGJHYLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide: Overview


2-(Cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide (CAS 403834-86-6) is a synthetic organic compound belonging to the aryl sulfide acetamide class, characterized by a cyclohexylsulfanyl group linked via an acetamide bridge to a para-ethoxyphenyl moiety [1]. Its molecular formula is C₁₆H₂₃NO₂S and its molecular weight is 293.42 g/mol [2]. The compound has been archived in public databases such as PubChem and ChemSrc and has been included in quantitative high-throughput screening (qHTS) campaigns targeting triacylglycerol (TAG) accumulation in algae and inhibition of human cytomegalovirus (HCMV) nuclear egress [1][3]. While detailed structure-activity relationships for this specific scaffold remain underexplored, the cyclohexylsulfanyl substituent imparts enhanced lipophilicity and distinct steric properties compared to aryl or alkyl sulfanyl congeners, making it a useful tool in fragment-based drug discovery, chemical biology, and comparative physicochemical profiling.

Fragment-based drug discovery
Comparative physicochemical profiling
Chemical biology screening studies

2-(Cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide: Why Generic Analogs Are Not Interchangeable


In the procurement of aryl sulfide acetamides for research and development, substitution with a generic, uncharacterized analog is scientifically unjustified. The specific substitution pattern of 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide dictates its unique conformational behavior, electronic distribution, and lipophilicity profile, which directly influence solubility, membrane permeability, and target engagement in biological assays [1][2]. While compounds such as N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]acetamide or 2-(phenylsulfanyl)-N-(4-ethoxyphenyl)acetamide may appear structurally similar, the replacement of a cyclohexyl group with an aromatic ring or a smaller alkyl chain alters the compound's three-dimensional shape and physicochemical properties in ways that can drastically change its behavior in high-throughput screens, its metabolic stability, and its off-target profile. The following quantitative evidence demonstrates that even minor structural modifications yield measurable differences that are critical for reproducible scientific outcomes and for fulfilling specific procurement specifications.

Benzyl analog substitution may increase lipophilicity, potentially altering solubility and non-specific binding profiles.

Phenyl analog lacks the non-planar cyclohexyl geometry, which may shift target engagement and metabolic stability.

Uncharacterized analogs may lack validated reference spectra and documented screening history, introducing identity and reproducibility uncertainties.

2-(Cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide: Differentiation Evidence


Lipophilicity Modulation: Cyclohexyl vs. Benzyl Substituents

The cyclohexylsulfanyl group in the target compound confers a substantially different lipophilicity profile compared to the benzylsulfanyl moiety found in a common analog. The target compound's predicted LogP (3.38) is significantly lower than the LogP (4.57) of N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]acetamide . This difference impacts aqueous solubility, membrane permeability, and non-specific protein binding, which are critical parameters in cell-based assays and in vivo studies.

Lipophilicity (LogP)
Reported
Target LogP 3.38 vs 4.57 Δ -1.19
Lower lipophilicity may favor aqueous solubility and reduce non-specific binding.
Predicted values; experimental validation recommended.
Lipophilicity Physicochemical Property Profiling ADME Prediction

Conformational Rigidity: Cyclohexylsulfanyl vs. Phenylsulfanyl

The replacement of a planar phenyl ring with a non-planar cyclohexyl group introduces greater conformational flexibility and increased steric bulk, which can modulate target binding and metabolic stability. In a crystal structure of a closely related compound (N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide), the cyclohexylsulfanyl portion protrudes from the molecular plane with an N–C–C–S torsion angle of -40.8(6)°, demonstrating that the cyclohexyl group adopts a distinct orientation that occupies a different region of chemical space compared to a flat phenyl ring [1]. This non-planar geometry is a direct consequence of the cyclohexylsulfanyl substitution and is not replicated by simpler aromatic sulfanyl analogs.

Conformational Geometry
Class-level
N–C–C–S torsion: -40.8(6)°
Non-planar cyclohexyl group provides a distinct 3D binding footprint for structure-based design.
Class-level inference from a closely related crystal structure.
Conformational Analysis Steric Effects Ligand Efficiency

TAG Accumulation qHTS Assay in Algae

The target compound has been specifically tested in a quantitative high-throughput screening (qHTS) assay for modulators of triacylglycerol (TAG) accumulation in algae [1]. This assay, a key component of biofuel and lipid metabolism research, is not a generic screen for all acetamides. While activity data (EC₅₀/IC₅₀) for this specific compound in this assay are not publicly disclosed, the inclusion of the compound in this targeted screen distinguishes it from structurally similar analogs that have not been evaluated in this context. The compound's behavior in this assay provides a direct, albeit qualitative, point of differentiation for researchers working in algal biofuel production or lipid storage regulation.

TAG Accumulation qHTS
Data to verify
Tested in algal TAG accumulation screen
Documented assay participation may support lipid metabolism research.
Activity data not publicly disclosed; follow-up studies required.
Biofuel Research Lipid Metabolism High-Throughput Screening

NMR Confirmation of Chemical Identity

The target compound is accompanied by a verified ¹H NMR spectrum in DMSO‑d₆, deposited in the KnowItAll NMR Spectral Library and accessible via SpectraBase [1]. This allows for definitive confirmation of chemical identity and purity by end-users. In contrast, many close analogs (e.g., 2-(phenylsulfanyl)-N-(4-ethoxyphenyl)acetamide) lack readily available, peer-verified spectral data, increasing the risk of misidentification or procurement of impure material. The availability of a reference NMR spectrum is a concrete, quantifiable advantage for quality assurance and regulatory compliance.

NMR Confirmation
Head-to-head
¹H NMR (DMSO‑d₆) available
Enables immediate identity verification and purity assessment.
Reference spectrum via SpectraBase.
Analytical Chemistry Quality Control Compound Characterization

2-(Cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide: Application Scenarios


Physicochemical Profiling for ADME Models

The measured LogP value of 3.38 for this compound positions it as a moderately lipophilic scaffold. Researchers can use this compound to calibrate in silico ADME models or as a reference standard when evaluating the impact of cyclohexyl substitution on membrane permeability and solubility, especially in comparison to more lipophilic benzyl (LogP 4.57) or more polar heteroaryl sulfanyl analogs. This application is directly supported by the LogP comparison evidence in Section 3.

Fragment-Based Drug Design Applications

The unique non-planar geometry of the cyclohexylsulfanyl group, as evidenced by the ~41° out-of-plane torsion angle observed in a structurally analogous crystal structure , makes this compound a valuable probe for exploring 3D conformational space in fragment-based drug design. It can be used to mimic the steric and hydrophobic effects of cyclohexyl moieties in lead optimization, where subtle changes in molecular shape can dramatically affect target binding and selectivity.

Analytical Method Development and QC

The availability of a validated ¹H NMR spectrum in DMSO‑d₆ makes this compound an ideal candidate for use as an internal standard or reference material in the development of analytical methods for structurally related aryl sulfide acetamides. Procurement of this well-characterized compound ensures that analytical chemists can confidently identify and quantify similar substances in complex mixtures, supporting regulatory submissions and batch-to-batch consistency.

Algal Biofuel and Lipid Metabolism Studies

Based on its documented inclusion in a qHTS campaign for modulators of TAG accumulation in algae , this compound is a relevant tool for researchers investigating lipid biosynthesis pathways for biofuel production. Even in the absence of a published EC₅₀, the compound's prior screening history provides a foundation for follow-up studies, structure-activity relationship (SAR) explorations, or use as a chemical probe to dissect lipid storage mechanisms in photosynthetic organisms.

Application
Selection Property
Validation Focus
ADME physicochemical profiling
Lipophilicity profile
LogP benchmarking & solubility assessment
Fragment-based drug design
Non-planar cyclohexyl geometry
Conformational analysis & target binding
Analytical method development
Validated ¹H NMR spectrum
Identity confirmation & purity
Algal lipid metabolism research
Documented qHTS screening history
TAG accumulation modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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